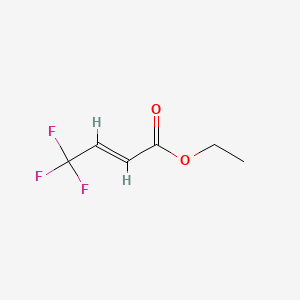

Ethyl 4,4,4-trifluorocrotonate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluorocrotonate can be synthesized through the Michael addition reaction. This involves the reaction between ethyl crotonate and a trifluoromethylating agent under specific conditions . The reaction typically requires a base catalyst and is carried out at room temperature to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound .

化学反応の分析

1,3-Dipolar Cycloaddition Reactions

ETFC exhibits exceptional reactivity in 1,3-dipolar cycloadditions, particularly with diazo compounds. A study demonstrated its rapid reaction with diazoacetamide (1 ), yielding a second-order rate constant of . This rate rivals optimized strain-promoted azide-alkyne cycloadditions, despite lacking strain-release mechanisms.

Key Features:

-

Regioselectivity : Computational analysis revealed an N–H⋯F–C hydrogen bond in the transition state, stabilizing the interaction and directing regioselectivity .

-

Chemoselectivity : ETFC reacts preferentially with diazoacetamide over azidoacetamide or non-fluorinated dipolarophiles like acrylates .

Comparison of Reaction Rates:

| Dipolarophile | Dipole | Rate Constant (, M⁻¹s⁻¹) |

|---|---|---|

| ETFC | Diazoacetamide | 0.1 |

| Acrylate | Diazoacetamide | <0.01 |

| Crotonate | Diazoacetamide | <0.01 |

Data sourced from cycloaddition kinetics studies .

Michael Addition Reactions

ETFC serves as a Michael acceptor in organic synthesis, enabling the formation of fluorinated building blocks for pharmaceuticals and agrochemicals . Its trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack by amines, thiols, and other carbon nucleophiles.

Reaction Conditions and Catalysis

-

Cycloadditions : Proceed efficiently at ambient temperature in aqueous or polar aprotic solvents .

-

Michael Additions : Often require basic catalysts (e.g., alkylamines) to deprotonate nucleophiles and enhance reactivity .

Computational Insights

Distortion/interaction analysis of ETFC’s cycloadditions highlights:

科学的研究の応用

Synthesis of Fluorinated Compounds

Overview:

Ethyl 4,4,4-trifluorocrotonate serves as a crucial intermediate in synthesizing various fluorinated organic compounds. These compounds are vital in pharmaceuticals and agrochemicals due to their enhanced biological activities and stability.

Key Applications:

- Fluorinated Drug Candidates: The compound is used to synthesize drugs that exhibit increased potency and selectivity due to the presence of fluorine atoms.

- Agrochemicals: It plays a role in developing pesticides and herbicides that are more effective against target organisms.

Drug Development

Overview:

The trifluoromethyl group in this compound significantly enhances the biological activity of drug candidates. This property makes it valuable in medicinal chemistry.

Case Studies:

- Synthesis of Pyroglutamic Acids: The compound has been employed in synthesizing (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acids through diastereoselective Michael addition reactions .

- Antiviral Agents: Research indicates that derivatives of this compound can be optimized for antiviral activity, showcasing its potential in developing new therapeutics.

Material Science

Overview:

In material science, this compound is utilized in formulating specialty polymers and coatings that exhibit improved thermal and chemical resistance.

Applications:

- Coatings: It contributes to the development of coatings that withstand harsh environmental conditions.

- Polymers: The incorporation of this compound into polymer matrices enhances their mechanical properties and durability.

Research in Organic Chemistry

Overview:

The compound is a versatile building block for chemists exploring new reaction pathways and mechanisms.

Applications:

- Synthetic Methodologies: this compound is frequently used in developing new synthetic methodologies that expand the toolbox available to organic chemists.

- Mechanistic Studies: It aids researchers in understanding the effects of fluorine substitution on molecular properties, reactivity, and stability.

Fluorine Chemistry Studies

Overview:

this compound is essential for studying the influence of fluorine on molecular properties.

Applications:

- Reactivity Studies: Researchers utilize this compound to investigate how fluorine affects reaction rates and mechanisms.

- Stability Analysis: The stability imparted by fluorine substitution is studied to understand its implications for drug design and material applications.

作用機序

The mechanism of action of ethyl 4,4,4-trifluorocrotonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

類似化合物との比較

- Ethyl 4,4,4-trifluoroacetoacetate

- Ethyl 4,4,4-trifluorobutyrate

- Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness: Ethyl 4,4,4-trifluorocrotonate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

生物活性

Ethyl 4,4,4-trifluorocrotonate is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a crotonate structure. Its molecular formula is , and it possesses significant reactivity due to the electronegative fluorine atoms. This reactivity makes it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical formulations.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Pharmaceutical Applications : this compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and cancer. The trifluoromethyl group enhances the selectivity and potency of drug candidates by influencing their interaction with biological targets .

- Agrochemical Applications : This compound is utilized in the development of herbicides and insecticides. Its ability to interfere with specific biological pathways in pests leads to increased efficacy in crop protection .

- Material Science : In materials science, this compound is explored for its potential in creating fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Synthesis and Reactivity : Research has demonstrated efficient synthetic routes for producing this compound with high purity levels. The compound's reactivity profile has been evaluated through various reactions, including Diels-Alder reactions with other organic compounds .

-

Case Studies :

- A study investigated the use of this compound in synthesizing novel derivatives with enhanced biological activities. These derivatives exhibited promising results in preliminary pharmacological tests against cancer cell lines .

- Another case study highlighted its role as an intermediate in developing agrochemicals that demonstrated improved efficacy against resistant pest populations .

Data Table: Biological Activity Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced potency and selectivity |

| Agrochemicals | Development of herbicides | Increased efficacy against resistant pests |

| Material Science | Synthesis of fluorinated polymers | Improved thermal stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4,4-trifluorocrotonate in laboratory settings?

- Methodological Answer : this compound can be synthesized via base-catalyzed reactions. For example, in the synthesis of deuterated benzopyran derivatives, it was reacted under KCO catalysis in DMF at 80–100°C for 2–4 hours . Alternative routes may involve nucleophilic substitution or elimination reactions, leveraging the electron-withdrawing trifluoromethyl group to stabilize intermediates. Comparative studies with non-fluorinated analogs suggest fluorinated esters require stricter control of moisture and temperature.

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Storage : Store in a cool, dry place (<25°C) away from ignition sources. Use airtight containers to prevent moisture absorption.

- Handling : Wear PPE (gloves, goggles, lab coat) due to its flammability (UN 3272, Hazard Class 3) and irritant properties (Risk Phrases: R10, R36/37/38) .

- Disposal : Follow federal/state regulations for halogenated waste. Incineration with scrubbers is recommended to avoid toxic byproducts .

Q. What spectroscopic methods are effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1740 cm (C=O stretch) and 1150–1250 cm (C-F stretches) .

- NMR :

- : Doublet for α,β-unsaturated protons (~6.5–7.0 ppm), quartet for ethyl CH (~4.2 ppm), and triplet for CH (~1.3 ppm).

- : Single resonance near -65 ppm for CF .

- Mass Spectrometry : Molecular ion peak at m/z 168.11 (CHFO) with fragments at m/z 123 (loss of OEt) and 95 (CF) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in Michael additions or cycloadditions?

- Methodological Answer : The CF group increases electrophilicity at the β-carbon of the α,β-unsaturated ester, accelerating nucleophilic attacks. For example, in Diels-Alder reactions, it enhances dienophile activity, lowering activation energy by ~15–20% compared to non-fluorinated analogs. Kinetic studies in polar aprotic solvents (e.g., DMF, THF) show rate constants 2–3× higher .

Q. What are the challenges in achieving high enantioselectivity with this compound in asymmetric catalysis?

- Methodological Answer :

- Catalyst Design : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) are required to overcome steric hindrance from the CF group.

- Solvent Effects : Non-polar solvents (e.g., toluene) improve enantiomeric excess (ee) by reducing competitive racemization.

- Temperature : Reactions below 0°C often yield higher ee (>80%) due to slower background reactions .

Q. How do solvent polarity and temperature affect stability and reaction pathways?

- Methodological Answer :

- Polar Solvents : DMF and DMSO stabilize transition states in nucleophilic additions but may promote hydrolysis.

- Temperature : At >100°C, decomposition occurs via retro-ene reactions, releasing trifluoroacetic acid derivatives. Stability studies show a half-life of 48 hours at 80°C in inert atmospheres .

Q. What discrepancies exist in reported physical properties (e.g., boiling points)?

- Methodological Answer :

- Boiling Points : 113–115°C (JRD Fluorochemicals) vs. 129–130°C (Avra Synthesis). Discrepancies likely arise from purity differences (98% vs. 96%) or measurement techniques (ambient pressure vs. reduced pressure) .

- Density : Ranges from 1.125 g/mL to 1.255 g/mL, depending on batch purity and temperature calibration .

Q. How can researchers mitigate competing side reactions (e.g., polymerization)?

- Methodological Answer :

特性

CAS番号 |

406-10-0 |

|---|---|

分子式 |

C6H7F3O2 |

分子量 |

168.11 g/mol |

IUPAC名 |

ethyl 4,4,4-trifluorobut-2-enoate |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3 |

InChIキー |

ZKRJCMKLCDWROR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC(F)(F)F |

正規SMILES |

CCOC(=O)C=CC(F)(F)F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。